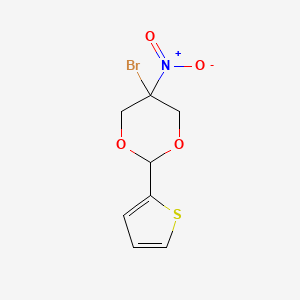
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds It features a dioxane ring substituted with bromine, nitro, and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane typically involves the reaction of 2-thiophenecarboxaldehyde with bromine and nitric acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final dioxane ring structure. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-5-bromo-2-(2-thienyl)-1,3-dioxane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and bromine substituents may play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2-thienyl)-1,3-dioxane: Lacks the nitro group, which may result in different chemical and biological properties.
5-Nitro-2-(2-thienyl)-1,3-dioxane:
2-(2-Thienyl)-1,3-dioxane: Lacks both the bromine and nitro groups, serving as a simpler analog for comparison.
Uniqueness
5-Bromo-5-nitro-2-(2-thienyl)-1,3-dioxane is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
486446-25-7 |
|---|---|
Molecular Formula |
C8H8BrNO4S |
Molecular Weight |
294.12 g/mol |
IUPAC Name |
5-bromo-5-nitro-2-thiophen-2-yl-1,3-dioxane |
InChI |
InChI=1S/C8H8BrNO4S/c9-8(10(11)12)4-13-7(14-5-8)6-2-1-3-15-6/h1-3,7H,4-5H2 |
InChI Key |
VMOULTSUORAOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CS2)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



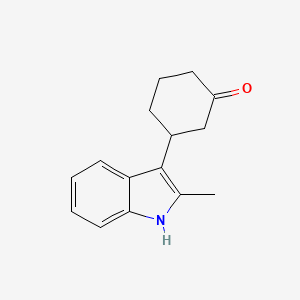


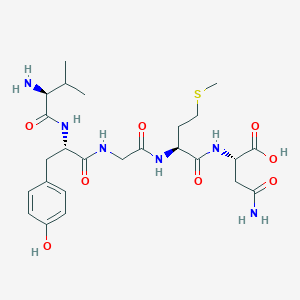

![6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14244783.png)
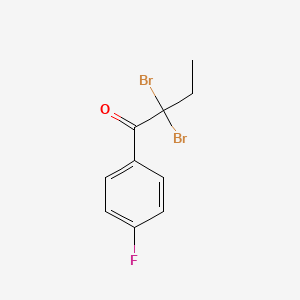
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
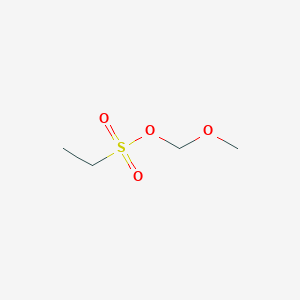
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
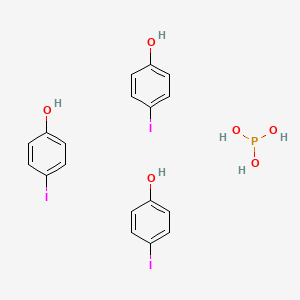
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
